Phosphoro(thiocyanatidic) acid, thio-, diethyl ester

Description

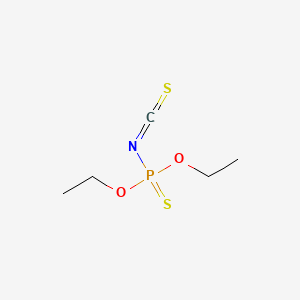

Phosphoro(thiocyanatidic) acid, thio-, diethyl ester is an organophosphorus compound characterized by a diethyl ester group attached to a phosphorus center substituted with a thiocyanate (SCN) group. The thiocyanate moiety introduces unique reactivity and physical properties, distinguishing it from other phosphorus thioesters. The compound likely shares synthesis pathways with other phosphorus thioesters, involving esterification of thiocyanatidic acid precursors .

Properties

CAS No. |

26190-34-1 |

|---|---|

Molecular Formula |

C5H10NO2PS2 |

Molecular Weight |

211.2 g/mol |

IUPAC Name |

diethoxy-isothiocyanato-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C5H10NO2PS2/c1-3-7-9(11,6-5-10)8-4-2/h3-4H2,1-2H3 |

InChI Key |

QIXNLESENCPOSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(N=C=S)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoro(thiocyanatidic) acid, thio-, diethyl ester can be synthesized through the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This reaction leads to the formation of O,O’-dialkyl thiophosphate anion, which then reacts with the alkyl halides to produce the desired compound . Another method involves the one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Phosphoro(thiocyanatidic) acid, thio-, diethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphorothioates.

Reduction: It can be reduced to form phosphorothioates with different substituents.

Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, triethylamine, sulfur, and acidic alumina. The reactions are typically carried out under solvent-free conditions using microwave irradiation to enhance the reaction rate and yield .

Major Products

The major products formed from these reactions include various phosphorothioates, which are of interest due to their biological and industrial applications .

Scientific Research Applications

Phosphoro(thiocyanatidic) acid, thio-, diethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.

Industry: It is used in the production of pesticides and other industrial chemicals

Mechanism of Action

The mechanism of action of phosphoro(thiocyanatidic) acid, thio-, diethyl ester involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biochemical pathways, leading to its potential use as a chemotherapeutic agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

O,O-Diethyl Phosphorothioate

- Structure : Contains a sulfur atom replacing one oxygen in the phosphate group, forming a P=S bond.

- Acidity : pKa = 1.49 (vs. 1.37 for diethyl phosphate), indicating minimal acidity difference despite sulfur substitution .

- Applications : Used in nucleotide synthesis and as intermediates in agrochemicals (e.g., insecticides) .

Triethyl Thiophosphate (O,O,S-Triethyl Phosphorothiolate)

- Structure : Triethyl ester with one sulfur atom replacing oxygen (P–S bond).

- Reactivity : Functions as a thioalkylating agent. Used in organic synthesis and pesticide formulations .

- Key Difference : Additional ethyl group reduces steric accessibility compared to the diethyl ester structure of the target compound.

Diethyl Chlorophosphate

- Structure : Chlorine substituent on phosphorus (P–Cl bond).

- Reactivity: High electrophilicity due to Cl’s leaving group ability; used in synthesizing organophosphate flame retardants and nerve agents .

- Key Difference : Thiocyanate (SCN) in the target compound may participate in redox or ligand-forming reactions, unlike the inert chloride group.

Physicochemical Properties

Biological Activity

Chemical Structure and Properties

- Chemical Formula : CHNOP

- Molecular Weight : 202.27 g/mol

- CAS Number : 99156-06-6

Structural Characteristics

The compound features a phosphorus atom bonded to a thiocyanate group and two ethyl groups. Its unique structure contributes to its biological activity and interaction with biological macromolecules.

Phosphoro(thiocyanatidic) acid, thio-, diethyl ester exhibits several biological activities primarily related to its role as an inhibitor of certain enzymes and its potential as a toxic agent. The compound interacts with various biological systems, leading to:

- Enzyme Inhibition : It is known to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. This inhibition can lead to prolonged neurotransmitter action and potential neurotoxicity.

- Antimicrobial Activity : Some studies suggest that organophosphorus compounds exhibit antimicrobial properties, potentially affecting bacterial growth and viability.

Toxicological Profile

The toxicity of this compound is significant due to its mechanism of action as an AChE inhibitor. Symptoms of exposure may include:

- Neurological disturbances (e.g., headaches, dizziness)

- Respiratory issues

- Gastrointestinal symptoms

Case Studies

- Neurotoxicity Assessment : A study conducted on rodents demonstrated that exposure to Phosphoro(thiocyanatidic) acid led to significant neurobehavioral changes consistent with cholinergic toxicity. Behavioral tests indicated increased locomotion followed by lethargy at higher doses.

- Antimicrobial Evaluation : In vitro studies showed that the compound exhibited inhibitory effects against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.